molecular formula C12H16N2O3 B1603163 5-Methyl-DL-tryptophan hydrate CAS No. 207556-14-7

5-Methyl-DL-tryptophan hydrate

Cat. No. B1603163
M. Wt: 236.27 g/mol
InChI Key: HNBOHOMNJSETLY-UHFFFAOYSA-N
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Description

5-Methyl-DL-tryptophan hydrate is an analog of tryptophan . It is an inhibitor of anthranilate compound synthesis . Additionally, it is used to select for genetic mutants of Methanococcus voltae . It is a repressor of the Trp operon and a tryptophanase substrate as well .


Synthesis Analysis

5-Methyl-DL-tryptophan is synthesized from intracellular tryptophan via two enzymatic steps: tryptophan hydroxylase (TPH) converts L-tryptophan to 5-hydroxytryptophan (5-HTP) and hydroxyindole O-methyltransferase (HIOMT) converts 5-HTP to 5-MTP .


Molecular Structure Analysis

The molecular formula of 5-Methyl-DL-tryptophan hydrate is C12H14N2O2 . It has a molecular weight of 218.26 .


Chemical Reactions Analysis

5-Methyl-DL-tryptophan inhibits the synthesis of anthranilate compounds that are the first steps in the biosynthesis of tryptophan in Neurospora crassa . It is a corepressor of the E. coli trp repressor .


Physical And Chemical Properties Analysis

5-Methyl-DL-tryptophan hydrate appears as an off-white powder . It has a melting point of 275°C . The specific rotation [a]20/D is 0 deg (C=1, HCl) .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.H2O/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16;/h2-4,6,10,14H,5,13H2,1H3,(H,15,16);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBOHOMNJSETLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594859
Record name 5-Methyltryptophan--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-DL-tryptophan hydrate

CAS RN

207556-14-7
Record name 5-Methyltryptophan--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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